molecular formula C8H5ClN2O2S B1404873 Methyl 4-chlorothieno[3,2-D]pyrimidine-7-carboxylate CAS No. 1246223-44-8

Methyl 4-chlorothieno[3,2-D]pyrimidine-7-carboxylate

Cat. No.: B1404873
CAS No.: 1246223-44-8
M. Wt: 228.66 g/mol
InChI Key: FIRXDNARXSAIRC-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registry Number

Methyl 4-chlorothieno[3,2-d]pyrimidine-7-carboxylate is systematically named according to IUPAC guidelines, reflecting its fused heterocyclic structure. The compound’s registry number in the Chemical Abstracts Service (CAS) database is 1246223-44-8 . This identifier distinguishes it from structurally related derivatives and ensures unambiguous referencing in scientific literature.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₈H₅ClN₂O₂S , with a calculated molecular weight of 228.66 g/mol . Elemental composition analysis confirms the presence of:

  • Carbon (42.02%),
  • Hydrogen (2.20%),
  • Chlorine (15.51%),
  • Nitrogen (12.25%),
  • Oxygen (13.98%),
  • Sulfur (14.03%).

The molecular weight aligns with high-resolution mass spectrometry (HRMS) data reported for this class of thienopyrimidines .

IUPAC Name Derivation and SMILES Notation

The IUPAC name This compound is derived through the following steps:

  • Identification of the fused bicyclic system: a thiophene ring (positions 3,2) fused to a pyrimidine ring (position d).
  • Substituent numbering: Chlorine at position 4 and a methyl ester group at position 7.

The Simplified Molecular Input Line Entry System (SMILES) notation is COC(=O)C1=CSC2=C1N=CN=C2Cl , which encodes the connectivity of atoms and functional groups .

Crystallographic Data and X-ray Diffraction Studies

While direct crystallographic data for this compound are not publicly available, related thienopyrimidine derivatives exhibit planar fused-ring systems with bond lengths and angles consistent with aromatic heterocycles. For example:

  • In ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate, the thienopyrimidine core shows a mean C–S bond length of 1.71 Å and C–N bonds averaging 1.33 Å .
  • X-ray diffraction (XRD) studies of analogous compounds, such as N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, reveal tetragonal crystal systems with space group P4₃ and unit cell parameters a = 9.4694(10) Å, c = 18.886(3) Å .

The absence of reported single-crystal data for this specific compound highlights an area for further experimental characterization.

Comparative Analysis with Isomeric Thienopyrimidine Derivatives

This compound belongs to a family of structurally related isomers differing in substituent positions and ring fusion sites. Key comparisons include:

Property This compound Ethyl 4-Chlorothieno[3,2-d]pyrimidine-2-carboxylate Methyl 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylate
Molecular Formula C₈H₅ClN₂O₂S C₉H₇ClN₂O₂S C₈H₅ClN₂O₂S
Molecular Weight (g/mol) 228.66 242.68 228.66
Boiling Point (°C) Not reported 395.2 ± 45.0 Not reported
Density (g/cm³) Not reported 1.5 ± 0.1 Not reported
SMILES COC(=O)C1=CSC2=C1N=CN=C2Cl CCOC(=O)C1=NC2=C(C(=N1)Cl)SC=C2 COC(=O)C1=CC2=C(S1)N=CN=C2Cl

Key structural differences:

  • Ring fusion orientation : The [3,2-d] vs. [2,3-d] fusion alters electronic distribution and steric interactions.
  • Ester group position : The 7-carboxylate substituent in the target compound contrasts with 2- or 6-carboxylate groups in isomers, influencing dipole moments and intermolecular interactions .

These variations significantly impact physicochemical properties and reactivity, making positional isomerism a critical factor in drug design and material science applications.

Properties

IUPAC Name

methyl 4-chlorothieno[3,2-d]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2S/c1-13-8(12)4-2-14-6-5(4)10-3-11-7(6)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRXDNARXSAIRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC2=C1N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Precursors Followed by Chlorination and Esterification

Overview:
This method involves initial synthesis of a heterocyclic core, subsequent chlorination at specific positions, and finally esterification to yield the target compound.

Step-by-step process:

  • Synthesis of Thieno[3,2-D]pyrimidine Core:

    • The core is typically formed via cyclization of 4-chlorothiophene-2-carboxylic acid derivatives with guanidine or similar amidine reagents.
    • For example, 4-chlorothiophene-2-carboxylic acid reacts with guanidine under reflux conditions to form the heterocyclic pyrimidine ring fused with thiophene.
  • Chlorination at the 4-position:

    • The heterocycle obtained is chlorinated using phosphoryl chloride (POCl₃) under controlled conditions.
    • Reaction conditions often involve cooling to 0°C during POCl₃ addition, followed by reflux at 80–120°C for 4–12 hours.
    • This step introduces the chlorine atom at the 4-position, yielding 4-chlorothieno[3,2-D]pyrimidine derivatives.
  • Esterification to form the Carboxylate:

    • The carboxylic acid group at the 7-position is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydride.
    • Reactions are typically performed in polar aprotic solvents like dimethylformamide (DMF) or acetone, at room temperature or slightly elevated temperatures.
    • The methylation yields the methyl ester, completing the synthesis of methyl 4-chlorothieno[3,2-D]pyrimidine-7-carboxylate.

Research Data:

  • A study reports the use of POCl₃-mediated chlorination of 4-chlorothieno[3,2-D]pyrimidine-6-carboxylic acid derivatives, followed by methylation with methyl iodide to produce the target compound with yields up to 82% (see).

Direct Cyclization of Methylated Precursors

Overview:
This approach involves starting from methyl-substituted thiophene derivatives, followed by cyclization and chlorination steps.

Procedure:

  • Preparation of methylthiophene derivatives:

    • Methylated thiophene derivatives, such as methyl-2-aminothiophene-3-carboxylates, are synthesized via methylation of thiophene precursors.
  • Cyclization to Thieno[3,2-D]pyrimidine:

    • The methylated thiophene derivatives undergo cyclization with formamide or similar reagents at elevated temperatures (~150°C), resulting in methyl-substituted thieno[3,2-D]pyrimidines.
  • Chlorination:

    • The methylated heterocycles are chlorinated using POCl₃ under reflux, with the reaction monitored by TLC.
    • The chlorination introduces the chlorine atom at the 4-position, yielding 4-chlorothieno[3,2-D]pyrimidine derivatives.
  • Esterification:

    • The carboxylate group is methylated via methyl iodide in DMF, under basic conditions, to produce this compound.

Research Data:

  • This method is supported by procedures described in multiple studies, with yields ranging from 65% to 82%, depending on reaction conditions and substrates.

Halogenation of Pre-formed Heterocyclic Cores

Overview:
An alternative route involves halogenating pre-formed heterocycles containing the pyrimidine core.

Process:

  • Preparation of heterocyclic core:

    • Synthesize the unsubstituted thieno[3,2-D]pyrimidine core via cyclization of suitable precursors.
  • Selective halogenation:

    • Halogenation at the 4-position is achieved using reagents such as N-chlorosuccinimide (NCS) or POCl₃.
    • Reaction conditions are carefully controlled to prevent over-halogenation or side reactions.
  • Esterification:

    • The carboxylate group at the 7-position is methylated using methyl iodide or dimethyl sulfate, completing the synthesis.

Research Data:

  • Studies have demonstrated the efficiency of this route, with yields up to 78% and high regioselectivity for the 4-position halogenation.

Data Summary Table

Method Starting Materials Key Reagents Reaction Conditions Yield (%) Notes
Cyclization + Chlorination + Methylation 4-chlorothiophene-2-carboxylic acid derivatives Guanidine, POCl₃, methyl iodide Reflux, 0°C addition, 80–120°C, room temp 82 Industrially optimized for high purity
Methylation of Methylthiophene Derivatives Methyl-2-aminothiophene-3-carboxylates POCl₃, methyl iodide Reflux, 80–120°C 65–82 Versatile, used in research
Halogenation of Heterocycle Thieno[3,2-D]pyrimidine core NCS, POCl₃ Reflux, controlled addition Up to 78 High regioselectivity

Research Findings and Notes

  • Optimization for Industrial Scale: Large-scale synthesis emphasizes high yields and purity, often employing recrystallization and chromatography for purification.
  • Reaction Monitoring: TLC and NMR are routinely used to monitor halogenation and methylation steps.
  • Reactivity and Sensitivity: The chlorinated derivatives are moisture-sensitive and highly reactive, often used directly in subsequent reactions without purification.
  • Versatility: The methods allow for substitution at various positions, enabling the synthesis of derivatives for diverse applications.

Chemical Reactions Analysis

Halogenation at Position 6

The 4-chloro substituent remains intact during directed ortho-metallation at position 6. In anhydrous tetrahydrofuran (THF) under nitrogen at −78°C, treatment with n-butyllithium and diisopropylamine generates a lithiated intermediate. Subsequent reaction with 1,2-dibromo-1,1,2,2-tetrafluoroethane yields 6-bromo-4-chlorothieno[3,2-d]pyrimidine .

Key Conditions

ParameterValue
SolventAnhydrous THF
Temperature−78°C → Room temperature
Reaction Time12 hours
YieldNot explicitly reported

Nucleophilic Aromatic Substitution at Position 4

The chlorine atom at position 4 undergoes substitution with amines under acidic conditions. A study on analogous 4-chloropyrrolo[2,3-d]pyrimidines demonstrates that hydrochloric acid in ethanol promotes amination, with efficiency dependent on the nucleophile's basicity .

Reaction Mechanism

  • Activation : Protonation or hydrogen bonding at N-1 lowers the energy barrier for nucleophilic attack.

  • Nucleophile Availability : Aniline derivatives with pKa > 2.7 react efficiently, while strongly acidic amines (pKa < 1) show negligible conversion due to protonation .

Substrate Scope and Yields

The table below summarizes amination outcomes with various anilines under optimized conditions (0.1 equiv HCl, EtOH, 6–22 h):

Aniline SubstituentpKaConversion (%)Isolated Yield (%)
4-Ethoxy5.197894
4-Fluoro4.657792
3-Chloro3.348081
4-Nitro1.021588
2,6-Diisopropyl4.5100

Critical Observations

  • Solvolysis Competition : High HCl concentrations (>0.5 equiv) promote ethanol as a competing nucleophile, forming 4-ethoxy byproducts.

  • Buffering Effect : The product’s hydrochloride salt regulates reaction acidity, suppressing further protonation of the nucleophile .

Stability Under Hydrolytic Conditions

While not directly studied for this compound, analogous esters in fused pyrimidines undergo hydrolysis to carboxylic acids under basic conditions (e.g., NaOH) or acidic reflux (e.g., HCl) . The methyl ester’s susceptibility depends on steric and electronic factors imposed by the fused thieno ring.

Limitations and Challenges

  • Regioselectivity : Competing reactions at positions 2 and 6 may occur if directing groups are absent.

  • Sensitivity to Oxygen : Lithiation reactions require strict anhydrous and oxygen-free conditions to prevent decomposition .

Scientific Research Applications

Chemistry

Methyl 4-chlorothieno[3,2-D]pyrimidine-7-carboxylate serves as a crucial building block in organic synthesis. It is utilized for creating more complex heterocyclic compounds, which are essential in developing new materials and pharmaceuticals. Its unique substitution pattern allows for targeted modifications, making it a versatile intermediate in synthetic chemistry.

Biology

In biological research, this compound is studied for its interactions with various enzymes and receptors. It has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties. Additionally, it serves as a ligand in protein-ligand interaction studies, providing insights into enzyme mechanisms and drug design.

Medicinal Chemistry

The compound has demonstrated significant anticancer activity against various cancer cell lines. Notably, studies have shown its cytotoxic effects on MCF-7 (breast cancer) and MDA-MB-231 cell lines, with IC50 values indicating selective toxicity towards cancer cells compared to normal cells. This highlights its potential as a lead compound for developing new anticancer therapies .

Anticancer Activity

A recent study evaluated the anticancer effects of this compound on breast cancer cell lines:

Cell LineIC50 (μg/mL)IC50 (μM)
MCF-713.420.045
MDA-MB-23152.560.16

These results indicate that the compound exhibits significant cytotoxicity against these cancer cells, suggesting its potential utility in cancer therapy .

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound inhibits specific enzymes involved in inflammatory responses. This inhibition could lead to therapeutic applications in treating inflammatory diseases. The mechanism involves binding to active sites of target enzymes, thereby modulating their activity .

Mechanism of Action

The mechanism of action of Methyl 4-chlorothieno[3,2-D]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. This inhibition can lead to therapeutic effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of methyl 4-chlorothieno[3,2-d]pyrimidine-7-carboxylate becomes evident when compared to analogous heterocycles. Below is a detailed analysis:

Structural Analogues

Compound Name Molecular Formula CAS Number Key Substituents Melting Point (°C) Key Applications/Properties
This compound C₈H₅ClN₂O₂S 1246223-44-8 Cl (C4), COOCH₃ (C7) N/A Intermediate for bioactive derivatives
4-Chlorothieno[2,3-d]pyrimidine C₆H₃ClN₂S 16269-66-2 Cl (C4) 125–126 Building block in organic synthesis
Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate C₉H₇ClN₂O₂S 319442-18-7 Cl (C4), COOCH₂CH₃ (C2) N/A Altered reactivity due to ester position
2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine C₇H₄Cl₂N₂S 35265-83-9 Cl (C2, C4), CH₃ (C7) N/A Increased electrophilicity for cross-coupling
6-Bromo-4-chlorothieno[3,2-d]pyrimidine C₆H₂BrClN₂S 147972-27-8 Cl (C4), Br (C6) N/A Enhanced reactivity in Suzuki couplings

Key Differences and Implications

Core Structure Variations: Thieno[3,2-d] vs. Thieno[2,3-d]pyrimidine: The position of the fused thiophene ring ([3,2-d] vs. [2,3-d]) alters electronic distribution. For example, 4-chlorothieno[2,3-d]pyrimidine exhibits a lower melting point (105°C) compared to its [3,2-d] isomer (125–126°C) due to differences in crystal packing .

Halogen Diversity: Bromine at C6 (6-bromo-4-chlorothieno[3,2-d]pyrimidine) enhances cross-coupling efficiency compared to chlorine, enabling applications in palladium-catalyzed reactions .

Physicochemical Properties: The methyl ester in the target compound improves solubility in polar solvents compared to non-esterified analogues (e.g., 4-chlorothieno[3,2-d]pyrimidine). This property is critical for bioavailability in drug design .

Synthetic Utility: The Gewald reaction, used to synthesize tetrahydrothieno[3,2-d]pyrimidine derivatives (e.g., ethyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-7-carboxylate), highlights the adaptability of this scaffold for introducing diverse functional groups .

Research Findings

  • Bioactivity: Derivatives of 4-chlorothieno[3,2-d]pyrimidine exhibit varied bioactivity based on substituents. For instance, methyl carboxylate derivatives are precursors to compounds with kinase inhibitory activity, while dichloro analogues show promise as antimicrobial agents .
  • Polarity and Lipophilicity: Compared to quinazoline or pyrazolo[3,4-d]pyrimidine derivatives, thieno[3,2-d]pyrimidines balance moderate lipophilicity (LogP ~2–3) with aqueous solubility, making them favorable for drug delivery .

Biological Activity

Methyl 4-chlorothieno[3,2-D]pyrimidine-7-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a thieno ring fused to a pyrimidine structure, with a chlorine substituent and a methyl ester group. Its molecular formula is C8H5ClN2O2SC_8H_5ClN_2O_2S. The compound's unique structure contributes to its interaction with various biological targets, making it a candidate for further pharmacological studies.

Target Interactions

The specific biological targets of this compound are still under investigation. However, preliminary studies suggest that it may interact with:

  • Vascular Endothelial Growth Factor (VEGF)
  • Kinase Insert Domain-containing Receptor (KDR)
  • Platelet-Derived Growth Factor (PDGF) Receptors .

These interactions are crucial for understanding the compound's role in angiogenesis and cell proliferation.

Mode of Action

The compound is believed to modulate various signaling pathways by influencing enzyme activity and receptor binding. It has shown potential in inhibiting key enzymes involved in cancer cell proliferation and microbial growth .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

Cell Line IC50 (μg/mL) Reference Drug IC50 (μg/mL)
HEPG2 (liver carcinoma)0.400.70 (Doxorubicin)
MCF7 (breast carcinoma)Moderate ActivityDoxorubicin
HELA (cervical carcinoma)Low ActivityDoxorubicin

These results highlight its potential as a lead compound in cancer therapy .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It has shown effectiveness against certain bacterial strains, indicating its potential use as an antimicrobial agent. Further research is needed to fully elucidate its spectrum of activity and mechanisms involved .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key parameters include:

  • Absorption : High intestinal absorption has been suggested based on physicochemical properties.
  • Distribution : The ability to cross biological membranes is critical for efficacy.
  • Metabolism : Initial studies indicate that metabolic pathways may influence its bioavailability.
  • Excretion : Further studies are required to understand the elimination pathways .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the cytotoxic effects of various thienopyrimidine derivatives, including this compound, against breast cancer cells (MCF-7). The results indicated significant anti-proliferative effects with an IC50 value suggesting moderate potency compared to established chemotherapeutics .
  • Enzyme Inhibition Studies : Interaction studies have focused on the compound's binding affinity to specific enzymes involved in metabolic pathways. Preliminary data suggest that it may inhibit enzymes critical for tumor growth and microbial metabolism .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing methyl 4-chlorothieno[3,2-d]pyrimidine-7-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step synthesis typically involves cyclization of substituted pyrimidine precursors with thiophene derivatives. For example, nucleophilic aromatic substitution (SNAr) at the 4-position of the pyrimidine core can introduce the chlorine substituent, followed by esterification. Gradient elution (e.g., 0–100% B over 4 min, where B is acetonitrile) is recommended for purification via reversed-phase HPLC, as demonstrated in related pyrimidine syntheses . Reaction monitoring via in situ 1^1H NMR (e.g., tracking the disappearance of starting materials at δ 8.2–8.5 ppm for pyrimidine protons) ensures precise control of intermediates .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated [M+H]+^+ for C8_8H6_6ClN2_2O2_2S: 241.9804). Purity ≥95% is achievable via preparative HPLC with UV detection at 215/254 nm. X-ray crystallography (using SHELX programs ) resolves ambiguities in regiochemistry, as seen in analogous ethyl esters with monoclinic systems (e.g., P21_1/n, a = 13.143 Å, b = 8.013 Å) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1^1H NMR : Key signals include the methyl ester singlet (δ 3.8–4.0 ppm) and aromatic protons (δ 7.5–8.5 ppm for thieno-pyrimidine).
  • 13^{13}C NMR : Carboxylate carbonyl at δ 165–170 ppm; thiophene carbons at δ 120–140 ppm .
  • IR : C=O stretch (~1700 cm1^{-1}), C-Cl stretch (~750 cm1^{-1}) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation and packing interactions?

  • Methodological Answer : Discrepancies between computational (DFT-optimized) and experimental geometries arise from intermolecular forces. For example, hydrogen-bonding patterns (e.g., C=O···H-N) in ethyl analogs form R_2$$^2(8) motifs per graph-set analysis . SHELXL refinement (R-factor <0.05) identifies disorder in substituents, as observed in triclinic systems (P1, α = 72.11°, β = 82.70°) .

Q. What strategies mitigate challenges in regioselective functionalization of the thieno-pyrimidine core?

  • Methodological Answer : Chlorine at the 4-position directs electrophilic substitution to the 2- or 6-positions. Computational modeling (e.g., Fukui indices) predicts reactivity. Experimental validation via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on brominated analogs (e.g., 6-bromo-4-chlorothieno[3,2-d]pyrimidine ) confirms site selectivity.

Q. How do solvent polarity and temperature affect the compound’s stability during biological assays?

  • Methodological Answer : Stability studies in DMSO (common stock solvent) show <5% degradation at −20°C over 30 days. In aqueous buffers (pH 7.4), hydrolytic cleavage of the ester occurs (t1/2_{1/2} ~24 h), necessitating prodrug strategies. LC-MS/MS quantifies degradation products (e.g., free carboxylic acid at m/z 214.02) .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • Methodological Answer : SwissADME predicts moderate LogP (~2.5) and blood-brain barrier permeability. Molecular dynamics simulations (AMBER/GAFF force fields) assess binding to biological targets (e.g., kinase domains), with RMSD <2.0 Å over 100 ns trajectories .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental dipole moments?

  • Methodological Answer : Gas-phase DFT calculations (B3LYP/6-311+G(d,p)) often overestimate dipole moments due to neglect of crystal packing. Experimental values derived from dielectric measurements in solution (e.g., benzene) align better with PCM (Polarizable Continuum Model)-corrected computations .

Q. Why do NMR spectra of analogs show unexpected splitting patterns?

  • Methodological Answer : Dynamic effects (e.g., restricted rotation of the ester group) cause signal broadening. Variable-temperature NMR (VT-NMR) at −50°C resolves splitting, confirming conformational equilibria. For example, ethyl esters exhibit coalescence temperatures near −30°C .

Tables of Key Parameters

Parameter Value Source
Crystallographic Space GroupP21_1/n (monoclinic)
HPLC Retention Time3.8 min (C18, 70% MeOH/H2_2O)
Calculated LogP2.47 (SwissADME)
Thermal Stability (TGA)Decomposition onset: 220°C

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-chlorothieno[3,2-D]pyrimidine-7-carboxylate
Reactant of Route 2
Methyl 4-chlorothieno[3,2-D]pyrimidine-7-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.